molecular formula C7H4BrCl2NO B8224724 3-Bromo-2-chloro-N-hydroxybenZimidoyl chloride

3-Bromo-2-chloro-N-hydroxybenZimidoyl chloride

Cat. No.: B8224724
M. Wt: 268.92 g/mol
InChI Key: KVXXCHPTJWAIGF-XFFZJAGNSA-N
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Description

3-Bromo-2-chloro-N-hydroxybenZimidoyl chloride is an organic compound with a complex structure featuring both bromine and chlorine substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-N-hydroxybenZimidoyl chloride typically involves multiple steps, starting with the functionalization of a benzene ring. Common synthetic routes include:

    Halogenation: Introduction of bromine and chlorine atoms onto the benzene ring through electrophilic aromatic substitution reactions.

    Formation of Carboximidoyl Chloride:

    Hydroxylation: Introduction of the hydroxyl group, which can be achieved through various methods, including the use of hydroxylamine derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and chlorination processes, followed by the introduction of the carboximidoyl chloride group using efficient and scalable methods. The choice of reagents and conditions is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-N-hydroxybenZimidoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states or reduction to remove halogen atoms.

    Hydrolysis: The carboximidoyl chloride group can be hydrolyzed to form corresponding carboxylic acids.

Common Reagents and Conditions

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) for reduction reactions.

    Hydrolysis Conditions: Typically involve aqueous acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while hydrolysis can produce carboxylic acids.

Scientific Research Applications

3-Bromo-2-chloro-N-hydroxybenZimidoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-N-hydroxybenZimidoyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-2-chlorobenzene: Lacks the carboximidoyl chloride and hydroxyl groups.

    N-hydroxybenzenecarboximidoyl chloride: Lacks the bromine and chlorine substituents.

    3-bromo-2-chloroaniline: Contains an amino group instead of the carboximidoyl chloride group.

Uniqueness

3-Bromo-2-chloro-N-hydroxybenZimidoyl chloride is unique due to the presence of both halogen atoms and the carboximidoyl chloride group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(1Z)-3-bromo-2-chloro-N-hydroxybenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrCl2NO/c8-5-3-1-2-4(6(5)9)7(10)11-12/h1-3,12H/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXXCHPTJWAIGF-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Br)Cl)/C(=N/O)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrCl2NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.92 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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